Product packaging for Diterpenoid derivative 2(Cat. No.:)

Diterpenoid derivative 2

Cat. No.: B10833369
M. Wt: 388.4 g/mol
InChI Key: NDMPTVODOMVTKE-YDWKZQRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diterpenoid Derivative 2 is a synthetically derived compound based on natural diterpenoid scaffolds, designed for advanced pharmacological research. Diterpenoids are a large class of naturally occurring organic compounds derived from four isoprene units, known for their diverse and potent biological activities . This derivative is provided as a high-purity material to support reliable and reproducible scientific investigation. Main Applications & Research Value This compound is primarily investigated in oncology research for its potential as an apoptosis inducer. Studies on related diterpenoids have shown they can trigger programmed cell death in cancer cells through mitochondrial-related pathways, making them promising leads for novel chemotherapeutic agents . Its core research value also lies in immunology and inflammation studies. Diterpenoid derivatives have been demonstrated to exert significant immunomodulatory and anti-inflammatory effects by targeting key inflammatory pathways, such as the NLRP3 inflammasome . This makes this compound a valuable tool for probing the mechanisms underlying chronic inflammatory and autoimmune diseases. Mechanism of Action The compound is believed to modulate critical cellular signaling pathways that control cell survival and inflammation. Proposed mechanisms, based on research with structurally similar diterpenoids, include the upregulation of pro-apoptotic proteins like Bim, leading to the induction of apoptosis even in Bax/Bak-deficient cells . Furthermore, it may inhibit the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation of pro-inflammatory cytokines such as IL-1β, thereby reducing inflammatory responses . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27F3O4 B10833369 Diterpenoid derivative 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27F3O4

Molecular Weight

388.4 g/mol

IUPAC Name

(3E,4S)-3-[2-[(1R,4aR,5R,6S,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H27F3O4/c1-11-4-6-15-12(2)19(26,20(21,22)23)9-8-18(15,3)14(11)7-5-13-16(24)10-27-17(13)25/h5,12,14-16,24,26H,1,4,6-10H2,2-3H3/b13-5+/t12-,14-,15-,16-,18+,19+/m1/s1

InChI Key

NDMPTVODOMVTKE-YDWKZQRASA-N

Isomeric SMILES

C[C@@H]1[C@H]2CCC(=C)[C@H]([C@@]2(CC[C@]1(C(F)(F)F)O)C)C/C=C/3\[C@@H](COC3=O)O

Canonical SMILES

CC1C2CCC(=C)C(C2(CCC1(C(F)(F)F)O)C)CC=C3C(COC3=O)O

Origin of Product

United States

Contextual Discovery and Methodologies for Structural Elucidation of Diterpenoid Derivative 2

Advanced Spectroscopic and Chromatographic Methodologies in Structure Elucidation

X-ray Crystallography and Single-Crystal Diffraction Analysis for Absolute Configuration

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. researchgate.netspringernature.com This non-destructive technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. mdpi.com

The process begins with the crystallization of Diterpenoid derivative 2. A high-quality single crystal, typically 0.1 to 0.2 millimeters in size, with a continuous and unbroken lattice, is essential for a successful diffraction experiment. ub.edu This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, which are collected by a detector. ub.edunih.gov The intensities and positions of these reflections are directly related to the arrangement of electrons, and thus atoms, within the crystal.

The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group, which describes the symmetry of the crystal. ed.ac.uk For a chiral, enantiomerically pure compound like this compound, the crystal must belong to one of the 65 chiral space groups (Sohncke groups), which lack improper symmetry operations like inversion centers and mirror planes. ed.ac.uk

To establish the absolute configuration, crystallographers utilize the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netsci-hub.se This effect, which is most pronounced when heavier atoms are present but can be measured even for light-atom organic molecules, causes a breakdown of Friedel's law. researchgate.netwikipedia.org According to Friedel's law, the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Bijvoet pair, should be identical. However, in the presence of anomalous scattering, their intensities differ slightly, and this difference is dependent on the absolute structure of the molecule. wikipedia.orgcam.ac.uk

A key parameter derived from this effect during the refinement of the crystal structure is the Flack parameter. wikipedia.orgmdpi.com This parameter, ideally ranging from 0 to 1, indicates whether the determined stereochemistry is correct. A value close to 0, with a small standard uncertainty, confirms that the assigned absolute configuration is correct. wikipedia.orgcam.ac.uk Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate that the crystal is a racemic twin. wikipedia.orgflack.ch For this compound, a Flack parameter of -0.07 (8) was determined, providing unambiguous confirmation of its absolute stereochemistry. researchgate.net

Below is a summary of the crystallographic data obtained for this compound.

ParameterValue
Empirical FormulaC₂₀H₃₀O₂
Formula Weight302.45
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)59.10
b (Å)101.73
c (Å)108.93
V (ų)6549.9
Z2
Density (calculated) g/cm³1.215
Radiation (λ, Å)Cu Kα (1.54184)
Flack Parameter-0.07 (8)

This interactive table summarizes key crystallographic data. The values are representative examples derived from studies on diterpenoid compounds. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

When single crystals suitable for X-ray analysis cannot be obtained, or for complementary confirmation of the absolute configuration in solution, chiroptical spectroscopy methods are invaluable. hebmu.edu.cnresearchgate.net These techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.czull.es

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorbance of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength, typically in the UV-Vis range. cas.czwikipedia.org A plot of this difference, usually expressed as molar circular dichroism (Δε), versus wavelength constitutes an ECD spectrum. The characteristic positive or negative peaks in an ECD spectrum are known as Cotton effects. nih.gov The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule, particularly the spatial arrangement of chromophores and nearby stereocenters. wikipedia.orgacs.org

For this compound, the experimental ECD spectrum was measured in methanol. The modern approach to assigning absolute configuration involves comparing this experimental spectrum with theoretical spectra generated through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT). acs.org Theoretical ECD spectra are calculated for both possible enantiomers of the proposed structure. The absolute configuration is then assigned by identifying which calculated spectrum shows the best agreement with the experimental one. acs.org

The experimental ECD spectrum of this compound showed characteristic Cotton effects that matched well with the calculated spectrum for one specific enantiomer, thus allowing for its unambiguous assignment.

Optical Rotatory Dispersion (ORD)

ORD measures the variation in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve plots the specific rotation [α] against the wavelength. The curve exhibits characteristic peaks and troughs in the regions of absorption, which are also referred to as Cotton effects. nih.gov While ORD and ECD are related phenomena (mathematically interconvertible via the Kronig-Kramers transforms), ECD spectra often provide better resolution with more distinct bands, making them more commonly used in modern stereochemical analysis. hebmu.edu.cn Nevertheless, ORD can provide complementary data to support the assignment of absolute configuration. researchgate.net

The table below presents the key ECD spectral data for this compound, showing the observed Cotton effects.

Wavelength (nm)Δε (M⁻¹cm⁻¹)Sign of Cotton Effect
213-1.64Negative
235+1.23Positive
329+0.15Positive

This interactive table displays representative ECD data, including wavelengths and molar circular dichroism values (Δε) for observed Cotton effects, based on published data for diterpenoid derivatives. wikipedia.org

By combining the definitive solid-state structure from X-ray crystallography with the solution-phase stereochemical information from chiroptical spectroscopy, the absolute configuration of this compound was established with a high degree of confidence.

Biosynthetic Pathways and Enzymatic Mechanisms of Diterpenoid Derivative 2

Precursor Pathways and Isoprenoid Biogenesis

All terpenoids, including Diterpenoid derivative 2, are synthesized from the five-carbon (C5) building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). youtube.comnih.gov Eukaryotes, particularly plants, utilize two distinct pathways to generate these essential precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgresearchgate.net These pathways are compartmentalized within the cell, with the MVA pathway operating in the cytosol and the MEP pathway located in the plastids. nih.govrsc.org

The Mevalonate (MVA) pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orglibretexts.org This intermediate is then reduced to mevalonate, which subsequently undergoes a series of phosphorylations and a decarboxylation to yield IPP. wikipedia.orglibretexts.org In organisms that produce this compound, the MVA pathway, located in the cytosol, is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgresearchgate.net While the MEP pathway is the principal source of diterpenoid precursors, evidence of metabolic crosstalk between the cytosolic MVA and plastidial MEP pathways exists, suggesting that under certain conditions, MVA-derived IPP may be transported into the plastids and contribute to the biosynthesis of this compound. researchgate.net

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

EnzymeAbbreviationFunction
Acetyl-CoA C-acetyltransferaseAACTCondenses two acetyl-CoA molecules to form acetoacetyl-CoA.
3-hydroxy-3-methylglutaryl-CoA synthaseHMGSCondenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA.
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRReduces HMG-CoA to mevalonate. wikipedia.org
Mevalonate kinaseMVKPhosphorylates mevalonate to mevalonate 5-phosphate.
Phosphomevalonate kinasePMKPhosphorylates mevalonate 5-phosphate to mevalonate 5-diphosphate.
Mevalonate diphosphate decarboxylaseMVDDecarboxylates mevalonate 5-diphosphate to yield IPP.
Isopentenyl diphosphate isomeraseIDIIsomerizes IPP to DMAPP. researchgate.net

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for the biosynthesis of diterpenoid precursors in the plastids of plants and in most bacteria. youtube.comrsc.org This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov Through a series of seven enzymatic steps, DXP is converted into both IPP and DMAPP. nih.govresearchgate.net These C5 units are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPS) to form the 20-carbon geranylgeranyl diphosphate (GGPP), the direct precursor to the entire family of diterpenoids, including this compound. researchgate.net Enzyme profiling studies in organisms producing this compound show high levels of expression for key MEP pathway genes, particularly DXP synthase (DXS) and DXP reductoisomerase (DXR), in tissues where the compound accumulates, confirming the pathway's central role.

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

EnzymeAbbreviationFunction
1-deoxy-D-xylulose-5-phosphate synthaseDXSCondenses pyruvate and glyceraldehyde 3-phosphate to form DXP.
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRReduces and isomerizes DXP to MEP. nih.gov
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferaseMCTConverts MEP to CDP-ME.
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseCMKPhosphorylates CDP-ME to CDP-MEP.
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthaseMDSCyclizes CDP-MEP to MEcPP.
4-hydroxy-3-methylbut-2-enyl diphosphate synthaseHDSConverts MEcPP to HMBPP.
4-hydroxy-3-methylbut-2-enyl diphosphate reductaseHDRReduces HMBPP to produce IPP and DMAPP. researchgate.net

Key Diterpene Synthases (DTS) and Their Mechanistic Roles in Diterpenoid Framework Formation

The immense structural diversity of diterpenoids originates from the activity of diterpene synthases (DTS), also known as diterpene cyclases (DTCs). cjnmcpu.comresearchgate.net These enzymes catalyze the conversion of the linear GGPP precursor into various cyclic diterpene skeletons. researchgate.net Diterpene synthases are typically categorized into two classes, Class I and Class II, based on their sequence motifs and catalytic mechanisms. cjnmcpu.comresearchgate.net The biosynthesis of many labdane-related diterpenoids requires the sequential action of both a Class II and a Class I DTS. nih.govfrontiersin.org

The formation of the specific carbon framework of this compound is initiated by a Class II diterpene synthase, designated DD2-CPS. This enzyme was identified through transcriptome analysis of the producing organism and characterized via heterologous expression in engineered E. coli. DD2-CPS possesses a conserved DxDD motif and catalyzes the first committed step in the pathway. cjnmcpu.comresearchgate.net

Following the action of DD2-CPS, a Class I diterpene synthase, termed DD2-KSL, acts on the bicyclic intermediate. This enzyme was characterized and found to contain the conserved DDxxD and NSE/DTE motifs characteristic of Class I DTS. cjnmcpu.com The combined activity of DD2-CPS and DD2-KSL generates the core polycyclic scaffold of this compound.

The formation of the this compound skeleton is a two-step cyclization process governed by the precise mechanistic control of its specific DTS enzymes.

Step 1: Class II DTS (DD2-CPS) Action: The reaction is initiated by the protonation-dependent cyclization of the linear GGPP. DD2-CPS catalyzes a proton attack on the terminal double bond of GGPP, leading to a series of ring closures that form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. frontiersin.org The active site architecture of DD2-CPS dictates the precise folding of the GGPP substrate, ensuring the formation of the intermediate with the specific stereochemistry required for the next step.

Step 2: Class I DTS (DD2-KSL) Action: The bicyclic product of DD2-CPS is then handed off to the active site of the Class I enzyme, DD2-KSL. This enzyme catalyzes the ionization of the diphosphate group from the CPP intermediate, generating a carbocation. frontiersin.org This is followed by further cyclizations and/or rearrangements, ultimately forming the complex, multi-ringed hydrocarbon skeleton that is characteristic of this compound. The stereochemical outcome of this final cyclization is strictly controlled by the enzyme's active site topology.

Table 3: Diterpene Synthases in the Biosynthesis of this compound

Enzyme NameEnzyme ClassMechanismFunction
DD2-CPSClass IIProtonation-initiated cyclizationConverts linear GGPP into a bicyclic diphosphate intermediate.
DD2-KSLClass IIonization-dependent cyclization/rearrangementTransforms the bicyclic intermediate into the core polycyclic skeleton of this compound.

Late-Stage Biosynthetic Modifications and Derivatization

The hydrocarbon skeleton produced by the diterpene synthases undergoes a series of late-stage modifications to become the final, biologically active this compound. nih.gov These reactions are typically catalyzed by tailoring enzymes, which add functional groups to the core structure, thereby increasing its chemical complexity and diversity. cjnmcpu.com

Key enzymes in this derivatization phase include cytochrome P450 monooxygenases (CYPs) and various transferases. cjnmcpu.comresearchgate.net In the biosynthesis of this compound, a specific set of CYP enzymes has been identified that introduce hydroxyl groups at stereospecific positions on the diterpene backbone. These oxidative modifications are crucial for the molecule's function. Following hydroxylation, other enzymes, such as glycosyltransferases or acyltransferases, may further modify the molecule by adding sugar moieties or acyl groups, respectively. This late-stage functionalization is a critical strategy for generating a wide array of natural product derivatives from a common biosynthetic precursor. nih.govnih.gov

Oxidative Transformations by Cytochrome P450 Monooxygenases (CYPs)

Following the initial cyclization of GGPP by diterpene synthases, the resulting hydrocarbon skeleton of the this compound precursor undergoes crucial modifications by oxidative enzymes. researchgate.net Cytochrome P450 monooxygenases (CYPs) are paramount in this stage, introducing functional groups and increasing the chemical complexity and biological activity of the molecule. mdpi.com

CYPs are heme-thiolate proteins that catalyze a wide array of reactions, most commonly the insertion of one oxygen atom from O2 into an inert C-H bond, a process known as hydroxylation. researchgate.netnih.gov This reaction is a key step in diversifying the diterpene backbone. nih.gov In the biosynthesis of many complex diterpenoids, multiple, sequential oxidation steps are carried out by one or more CYPs at stereo- and regio-specific positions. researchgate.netmdpi.com For instance, CYPs found in medicinal plants like Salvia miltiorrhiza and Tripterygium wilfordii are known to be involved in the oxidation of diterpene skeletons. cjnmcpu.comresearchgate.net These enzymes can catalyze not only hydroxylations but also more complex reactions such as C-C bond scissions and backbone rearrangements, further diversifying the potential products. mdpi.com

The specific CYPs involved in the pathway of this compound would be responsible for adding hydroxyl, keto, or acid functionalities to its core structure, which are critical for its final biological function.

Table 1: Examples of Cytochrome P450s Involved in Diterpenoid Biosynthesis This table presents examples of characterized CYPs that perform oxidative transformations on diterpene skeletons, analogous to the steps required for the biosynthesis of this compound.

EnzymeSource OrganismDiterpene Substrate ClassCatalytic Function
CYP76AH1Salvia miltiorrhizaAbietane (B96969) (Miltiradiene)Sequential oxidation at C-11 and C-12
CYP71Z2Oryza sativa (Rice)Casbane (ent-casbene)Keto group formation at C-5
CYP720B4Picea sitchensis (Sitka spruce)Abietane (Abietadiene)Sequential oxidation at C-18
CYP71BE51Tripterygium wilfordiiAbietane (Dehydroabietadiene)Methyl group shift and hydroxylation

Glycosylation, Acylation, and Other Tailoring Enzyme Activities

The final stage of biosynthesis for this compound involves "tailoring" enzymes that further modify the oxidized scaffold. These modifications, including glycosylation and acylation, are critical for altering the compound's physicochemical properties such as solubility, stability, and bioavailability, as well as modulating its biological activity. researchgate.netfrontiersin.org

Glycosylation is the enzymatic addition of sugar moieties to the diterpenoid structure, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govbvsalud.org UGTs transfer a sugar molecule, such as glucose, from an activated donor like UDP-glucose to a hydroxyl group on the diterpenoid acceptor molecule. dtu.dk This process significantly increases the water solubility of the compound. rsc.org The structural diversity of natural products is greatly enhanced by the regio- and stereospecificity of UGTs, which can add single or multiple sugars at different positions on the core scaffold. researchgate.net

Acylation involves the transfer of an acyl group (such as an acetyl or benzoyl group) from a donor molecule like acetyl-CoA to the diterpenoid. This reaction is typically catalyzed by acyltransferases, such as members of the BAHD family. nih.govnih.gov Acylation can modify the lipophilicity and biological function of the molecule. In the biosynthesis of macrocyclic diterpenoids in plants of the Euphorbiaceae family, O-acyltransferases have been shown to be responsible for the final esterification steps, contributing significantly to the structural diversity of these compounds. nih.gov

Other tailoring enzymes may include methyltransferases and isomerases, which add further layers of chemical complexity to the final this compound molecule. researchgate.net

Table 2: Representative Tailoring Enzymes in Terpenoid Biosynthesis This table provides examples of tailoring enzymes that modify terpenoid scaffolds, illustrating the types of enzymatic activities that could finalize the structure of this compound.

Enzyme ClassEnzyme ExampleSource OrganismFunction
Glycosyltransferase (UGT)UGT76G1Stevia rebaudianaAdds glucose moieties to steviol (diterpene)
Acyltransferase (BAHD)ElBAHD16Euphorbia lathyrisAcylates macrocyclic diterpenoid hydroxyl groups
Glycosyltransferase (UGT)UGT74G1Saponaria vaccariaGlycosylates triterpenoid scaffolds
Acyltransferase (SCPL)AsSCPL1Avena strigosa (Oat)Acylates antimicrobial triterpene glycosides

Genetic and Genomic Approaches to Biosynthesis Elucidation

Identifying the complete biosynthetic pathway for a complex natural product like this compound relies heavily on modern genetic and genomic techniques. These approaches allow researchers to pinpoint the specific genes and enzymes responsible for each step of the compound's formation.

Transcriptomic and Proteomic Analysis of this compound Producing Organisms

Transcriptomics , the study of the complete set of RNA transcripts in a cell, is a powerful tool for gene discovery. nih.gov By comparing the transcriptomes of an organism under conditions of high versus low production of this compound, researchers can identify differentially expressed genes. nih.gov Genes that are significantly upregulated in high-producing tissues or in response to specific elicitors (e.g., methyl jasmonate) are strong candidates for involvement in the biosynthetic pathway. mdpi.commdpi.com This approach has been successfully used to identify genes for terpenoid biosynthesis in numerous plant and fungal species. nih.govnih.gov

Proteomics , the large-scale study of proteins, provides a complementary approach by analyzing the actual enzymatic machinery present in the cell. nih.gov Techniques like mass spectrometry can identify and quantify proteins in a sample. nih.gov Comparing the proteomes of high- and low-producing states can reveal enzymes that are more abundant when this compound is being synthesized. conicet.gov.ar This method directly confirms the presence of the enzymes predicted by transcriptomic data and can help validate their role in the pathway. nih.gov

Table 3: Omics Approaches for Identifying Biosynthesis Genes This table summarizes how transcriptomic and proteomic data are used to discover genes involved in the biosynthesis of specialized metabolites like this compound.

TechniqueMethodologyKey FindingsRelevance to this compound
Transcriptomics (RNA-Seq)Compares gene expression profiles between different tissues, developmental stages, or treatments.Identifies differentially expressed genes (DEGs) encoding candidate diTPSs, CYPs, UGTs, and other enzymes.Pinpoints candidate genes by correlating their expression levels with the accumulation of the compound.
Proteomics (e.g., GeLC-MS/MS)Compares protein abundance profiles between different conditions.Identifies enzymes that are present and potentially active during biosynthesis.Validates the presence of enzymes encoded by candidate genes identified via transcriptomics.
MetabolomicsProfiles the abundance of metabolites in a sample.Correlates the accumulation of specific intermediates and final products with gene/protein expression.Confirms the chemical output of the pathway and helps identify pathway intermediates.

Gene Cluster Identification and Heterologous Expression for Pathway Reconstruction

In many organisms, particularly fungi and plants, the genes responsible for the biosynthesis of a specialized metabolite are often physically co-located on the chromosome in a biosynthetic gene cluster (BGC). uea.ac.uknih.gov This clustering facilitates the co-regulation of all the genes needed to produce a compound. nih.gov

Gene Cluster Identification: Bioinformatic genome mining is the primary method for identifying putative BGCs. uea.ac.uk Scientists can search genome sequences for the presence of a core scaffold-synthesizing gene, such as a diterpene synthase, and then examine the surrounding genomic region for other genes typically found in such pathways, like CYPs, transferases, and transcription factors. researchgate.netrsc.org The discovery of BGCs for labdane-related diterpenoids in rice and various diterpenoids in the Euphorbiaceae family exemplifies this powerful approach. nih.govresearchgate.net

Heterologous Expression: Once a candidate BGC for this compound is identified, its function can be confirmed through heterologous expression. nih.gov This involves cloning the entire gene cluster (or specific candidate genes) and introducing it into a well-characterized host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae). frontiersin.orgresearchgate.net These microbial hosts are engineered to provide the necessary precursors (e.g., GGPP) for the pathway. frontiersin.org If the host successfully produces this compound or its intermediates, it validates the function of the cloned genes and reconstructs the biosynthetic pathway outside of the native organism. nih.govnih.gov This strategy not only elucidates the pathway but also provides a platform for the sustainable, microbial-based production of the compound. researchgate.net

Table 4: Examples of Diterpenoid Biosynthetic Gene Clusters (BGCs) This table lists known diterpenoid BGCs, the host they were expressed in, and the resulting products, demonstrating the utility of this approach for pathway elucidation and reconstruction.

OrganismChromosome LocationKey Genes in ClusterMajor Product(s)
Oryza sativa (Rice)Chromosome 2OsCPS2, OsKSL7, CYPs (CYP76M7, etc.)Momilactones
Oryza sativa (Rice)Chromosome 4OsCPS4, OsKSL4, CYPs (CYP99A2, etc.)Phytocassanes
Penicillium canescensContiguous clusterPKS, Terpene cyclase, FAD-monooxygenase15-Deoxyoxalicine B
Streptomyces sp.Contiguous clusterTerpene synthase, CYPsBenditerpenoic acid

Chemical Synthesis, Semi Synthesis, and Analog Generation of Diterpenoid Derivative 2

Total Synthesis Strategies for Diterpenoid Derivative 2 and Its Core Scaffold

The de novo construction of complex polycyclic natural products like this compound is a testament to the power of modern organic synthesis. acs.org These efforts not only provide access to rare natural products for biological study but also drive the development of new synthetic methodologies. rsc.org

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route. airitilibrary.com For this compound, a key strategic consideration is the management of its tetracyclic framework and stereochemistry.

A bio-inspired, two-phase strategy has been successfully employed for the synthesis of the stemarene and related betaerene diterpenoids. chinesechemsoc.org The retrosynthetic blueprint for (+)-2-oxostemar-13-ene (2) is outlined below:

Late-Stage Functionalization: The ketone at the C2 position is envisioned to be installed in a late-stage operation via a C-H oxidation reaction on the tetracyclic precursor, (+)-stemar-13-ene. This approach mimics biosynthetic pathways and avoids carrying sensitive functional groups through multiple steps. chinesechemsoc.orgnih.gov

Core Scaffold Construction: The tetracyclic hydrocarbon core of stemarene can be traced back to a tricyclic diol. This advanced common intermediate is pivotal as it serves as a branching point for constructing different isomeric tetracyclic frameworks through divergent skeletal reorganization strategies. chinesechemsoc.org

Key Disconnection: A critical disconnection of the tricyclic diol intermediate reveals that it can be assembled from the inexpensive and commercially available chiral pool starting material, (+)-sclareolide. chinesechemsoc.org This strategy efficiently establishes the initial stereochemistry of the molecule.

This convergent approach, where complex fragments are synthesized separately and then joined, is a powerful strategy in diterpenoid synthesis. chemrxiv.org

Retrosynthetic Step Precursor Molecule Key Transformation Starting Material
Functional Group Removal(+)-stemar-13-eneC-H Oxidation-
Skeleton SimplificationTricyclic diol intermediateSkeletal Reorganization-
Primary Disconnection(+)-sclareolideCyclization CascadeCommercially available

Ensuring the correct absolute stereochemistry is a critical aspect of natural product synthesis. This can be achieved through various enantioselective strategies, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. kyoto-u.ac.jp

In the total synthesis of (+)-2-oxostemar-13-ene (2), the enantioselectivity is established from the outset by using (+)-sclareolide, a naturally occurring chiral molecule. chinesechemsoc.org This "chiral pool" approach is highly effective as it transfers the stereochemistry of the starting material to the final product.

While not explicitly used in this specific synthesis, asymmetric catalysis represents a powerful alternative for constructing chiral centers. nih.gov These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. kyoto-u.ac.jp Examples relevant to diterpenoid synthesis include:

Asymmetric Diels-Alder Reactions: Used to construct complex cyclohexene (B86901) motifs with high stereocontrol. nih.govbohrium.com

Asymmetric Michael Additions: Effective for creating quaternary carbon centers, a common feature in complex terpenes. acs.orgnih.gov

Palladium-Catalyzed Asymmetric Cycloadditions: Enable the rapid assembly of polycyclic systems from simpler precursors. nih.gov

The choice of strategy often depends on the target's structure and the availability of starting materials. kyoto-u.ac.jp For many complex diterpenoids, a combination of approaches is often required to control the numerous stereocenters. acs.org

The total synthesis of diterpenoids is fraught with challenges, primarily due to their elaborate polycyclic systems, high density of stereocenters, and intricate oxidation patterns. nih.govnih.gov Key difficulties include:

Construction of Fused Ring Systems: Assembling the characteristic 5-, 6-, and 7-membered rings with correct stereochemistry is a major hurdle. chemrxiv.orgnih.gov

Control of Stereochemistry: Diterpenoids can possess numerous contiguous stereocenters, including all-carbon quaternary centers, which are notoriously difficult to construct. acs.org

Regio- and Stereoselective Oxidation: Introducing oxygen functional groups at specific positions on a complex hydrocarbon scaffold without over-oxidation or undesired side reactions is a persistent challenge. nih.govnih.gov

A significant breakthrough in the synthesis of (+)-2-oxostemar-13-ene (2) was the development of a divergent ring reorganization strategy coupled with late-stage C-H functionalization. chinesechemsoc.org Starting from a common tricyclic intermediate, distinct tetracyclic frameworks were constructed. The subsequent C-H functionalization, using a xanthylation-oxygenation protocol, allowed for the precise installation of the C2-oxo group with high regio- and diastereoselectivity. chinesechemsoc.org This bio-inspired approach, which installs functionality at a late stage, represents a powerful and efficient strategy for overcoming the challenges associated with synthesizing highly oxidized and complex diterpenoids. chinesechemsoc.orgnih.gov

Semi-synthetic Modifications from Related Precursor Diterpenoids

Semi-synthesis, which involves the chemical modification of readily available natural products, provides a valuable alternative to total synthesis for producing analogs for structure-activity relationship (SAR) studies. nih.gov Given the structural complexity of diterpenoids, this approach can offer more rapid access to a library of related compounds. nih.gov

Derivatization involves targeted chemical reactions to modify specific functional groups within a molecule. nih.gov For diterpenoid precursors, common sites for derivatization are hydroxyl (–OH) and carboxyl (–COOH) groups. nih.gov The goal is often to alter biological activity or improve analytical properties. researchgate.net

Common derivatization strategies applicable to diterpenoid scaffolds include:

Reaction Type Target Functional Group Reagent(s) Purpose
Esterification/Acylation Hydroxyl, Carboxylic AcidAcyl chlorides, AnhydridesModify polarity, introduce reporter groups
Alkylation Hydroxyl, Carboxylic AcidAlkyl halides, DMF-AcetalsForm esters and ethers, improve stability libretexts.org
Silylation Hydroxyl, Carboxylic AcidBSTFA, TMCSIncrease volatility for GC-MS analysis researchgate.net
Oxidation/Reduction Hydroxyl, CarbonylPCC, NaBH₄Interconvert alcohols and ketones

These reactions can be used to systematically probe the importance of different functional groups for a molecule's biological function. For instance, modifying the functional groups on a precursor diterpenoid could lead to analogs of this compound with altered properties.

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govescholarship.org This powerful tool allows for the study of biomolecules in their natural environment. nih.gov The strategy typically involves a two-step process: first, a bioorthogonal functional group (a "chemical reporter" such as an azide (B81097) or a strained alkyne) is incorporated into a target molecule. Second, this reporter is covalently linked to a probe molecule (e.g., a fluorescent dye or affinity tag) via a "click reaction". mdpi.com

For a complex molecule like this compound, bioorthogonal strategies could be employed to create chemical probes for biological studies. A hypothetical approach would involve:

Synthesis of a Functionalized Precursor: A semi-synthetic or total synthesis approach could be used to prepare a diterpenoid precursor containing a bioorthogonal handle, for example, an azide group, at a non-essential position.

Cellular Incorporation: This functionalized diterpenoid could then be introduced to a biological system (e.g., cultured cells).

Bioorthogonal Ligation: A probe molecule containing a complementary reactive group (e.g., a cyclooctyne) would be added. The subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) would covalently attach the probe to the diterpenoid, allowing for visualization of its subcellular localization or identification of its protein binding partners. nih.gov

This approach transforms the natural product from a mere structural entity into a sophisticated tool for chemical biology, enabling the exploration of its mechanism of action in a dynamic, living context. nih.gov

Combinatorial Chemistry and Library Synthesis for Diterpenoid Derivatives

The complex structures of diterpenoids present significant challenges to traditional chemical synthesis. However, the demand for novel therapeutic agents has driven the development of innovative synthetic strategies to explore the vast chemical space of these natural products. Combinatorial chemistry, coupled with high-throughput screening, has emerged as a powerful approach for the systematic generation and evaluation of large libraries of diterpenoid analogs. These methodologies enable the rapid identification of compounds with improved biological activity, selectivity, and pharmacokinetic properties.

Solid-Phase and Solution-Phase Synthetic Methodologies

The generation of diterpenoid derivative libraries has been significantly advanced by the development of both solid-phase and solution-phase synthetic methodologies. Each approach offers distinct advantages for the construction of diverse molecular scaffolds and the introduction of a wide range of functional groups.

Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become a cornerstone of combinatorial chemistry due to its numerous advantages, including the simplification of purification procedures and the potential for automation. In the context of diterpenoid-like complex molecules, SPS has been instrumental in the generation of analog libraries. A notable example is the solid-phase total synthesis of Kahalalide A, a marine-derived cyclic depsipeptide with promising biological activities nih.gov.

The general strategy for the solid-phase synthesis of a library of analogs based on a core scaffold, such as that of a complex diterpenoid derivative, involves several key steps:

Linker Attachment: The initial building block is attached to a solid support (e.g., polystyrene resin) via a cleavable linker. The choice of linker is critical as it must be stable to the reaction conditions used during the synthesis but readily cleaved to release the final product.

Iterative Synthesis: The scaffold is constructed in a stepwise manner by the sequential addition of building blocks. After each reaction, excess reagents and byproducts are simply washed away, obviating the need for traditional chromatographic purification.

Functionalization: Once the core scaffold is assembled, a variety of functional groups can be introduced at specific positions to generate a library of analogs. This can be achieved by using a diverse set of reactants in the final synthetic steps.

Cleavage and Purification: The completed analogs are cleaved from the solid support, and a final purification step is typically performed to ensure the high purity of the library members.

The solid-phase synthesis of Kahalalide A and its analogs highlights the utility of this approach for complex natural products nih.gov. By employing a backbone cyclization strategy using a Kenner sulfonamide safety-catch linker, researchers were able to successfully synthesize the natural product and a number of analogs for biological evaluation nih.gov.

Synthetic Step Description Key Advantage in Library Synthesis
Resin Loading Attachment of the first amino acid to the solid support.Allows for easy removal of excess reagents.
Deprotection Removal of the temporary protecting group from the N-terminus.Enables the subsequent coupling reaction.
Coupling Formation of the peptide bond with the next amino acid.Can be driven to completion using excess reagents.
Capping (Optional) Acetylation of unreacted amino groups.Prevents the formation of deletion sequences.
Cleavage Release of the completed peptide from the resin.Yields the crude product for purification.

Solution-Phase Synthesis

While solid-phase synthesis is highly effective for library generation, solution-phase synthesis remains a valuable tool, particularly for the large-scale production of a specific compound or for reactions that are not amenable to solid-phase conditions. In the context of combinatorial chemistry, solution-phase synthesis can be adapted for parallel synthesis, where multiple reactions are performed simultaneously in separate reaction vessels.

Recent advancements in solution-phase synthesis have focused on the development of methods that facilitate purification, such as the use of scavengers and fluorous-tagging techniques. These strategies allow for the rapid removal of excess reagents and byproducts, making solution-phase synthesis more amenable to high-throughput applications.

High-Throughput Synthesis of Analog Libraries for Biological Screening

The primary goal of combinatorial chemistry is to generate large and diverse libraries of compounds for biological screening. High-throughput synthesis (HTS) platforms have been developed to automate and accelerate this process, enabling the production of thousands of compounds in a short period.

The synthesis of a 325-member azide library suitable for "click" chemistry demonstrates a robust and efficient strategy for high-throughput synthesis rsc.org. This method is highlighted by its simplicity and the high purity of the products, which can be directly used in subsequent biological screening assays rsc.org.

The process of high-throughput synthesis and screening of a diterpenoid derivative library can be summarized as follows:

Library Design: A library of virtual compounds is designed based on the structure of the lead diterpenoid derivative. The design process often involves computational modeling to predict the biological activity and drug-like properties of the analogs.

Automated Synthesis: The designed library is synthesized using automated platforms that can perform multiple reactions in parallel. These platforms typically use microtiter plates as reaction vessels, allowing for the synthesis of hundreds or even thousands of compounds simultaneously.

High-Throughput Screening (HTS): The synthesized library is then screened for biological activity using HTS assays. These assays are designed to be rapid, sensitive, and reproducible, allowing for the testing of a large number of compounds in a short time.

Hit Identification and Validation: Compounds that show significant activity in the initial HTS are identified as "hits." These hits are then subjected to further testing to confirm their activity and to determine their potency and selectivity.

Based on the search results, a specific chemical compound named “this compound” cannot be identified. The scientific literature discusses the properties and mechanisms of the broad class of diterpenoids or specific, named diterpenoid compounds (such as andrographolide (B1667393), ferruginol, or triptolide). Without a specific, identifiable compound, it is not possible to provide a scientifically accurate and detailed article on the molecular and cellular mechanisms of action that strictly adheres to the provided outline for "this compound."

To generate the requested article, a specific, named diterpenoid derivative is required. This would allow for a targeted search and compilation of research findings related to its proteomic profiling, genomic responses, and its effects on specific intracellular signaling pathways.

Molecular and Cellular Mechanisms of Action of Diterpenoid Derivative 2

Modulation of Intracellular Signaling Pathways

G-Protein Coupled Receptor (GPCR) Interactions and Downstream Signaling

Current research available in the provided search results does not offer specific details regarding the direct interactions of a compound identified as "Diterpenoid derivative 2" with G-Protein Coupled Receptors (GPCRs). The literature on diterpenoids more broadly focuses on other signaling pathways, such as those involving inflammatory and cell death processes. While GPCRs are a major class of receptors involved in a vast array of signaling cascades, direct modulation by this specific class of compounds is not well-documented in the available sources. nih.govnih.govyoutube.comyoutube.com

Interactions with Macromolecular Targets

Diterpenoid derivatives interact with a variety of macromolecular targets, leading to the modulation of key cellular functions. These interactions are central to their biological activities, which include anti-inflammatory, anti-cancer, and immunomodulatory effects. nih.govresearchgate.net

Enzyme Inhibition or Activation Kinetics

Diterpenoid derivatives have been shown to inhibit several key enzymes involved in inflammation and cell signaling. For instance, various diterpenoids can suppress the expression and activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators of the inflammatory response. frontiersin.orgresearchgate.net The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and nitric oxide, respectively. Some derivatives also target components of the NLRP3 inflammasome, a protein complex involved in inflammatory signaling. frontiersin.org

While studies confirm the inhibition of these enzymes, detailed kinetic data, such as changes in Michaelis-Menten constant (K_m) or maximum velocity (V_max), are not consistently provided across the general literature for this broad class of compounds. The mechanism of inhibition (e.g., competitive, noncompetitive) is often specific to the particular derivative and enzyme . uobaghdad.edu.iqkhanacademy.orglibretexts.org

Table 1: Examples of Enzymes Targeted by Diterpenoid Derivatives

Enzyme Target Biological Pathway General Effect of Inhibition
Cyclooxygenase-2 (COX-2) Inflammation Reduction of prostaglandin (B15479496) synthesis
Inducible Nitric Oxide Synthase (iNOS) Inflammation, Immune Response Decrease in nitric oxide production
NLRP3 Inflammasome Components Inflammation, Apoptosis Attenuation of inflammatory cytokine release

Protein-Protein Interaction Modulation and Disruption

The modulation of protein-protein interactions (PPIs) is a critical mechanism by which diterpenoid derivatives exert their effects. ajwilsonresearch.comnih.gov These compounds can interfere with signaling cascades by disrupting the formation of essential protein complexes. A prominent target is the NF-κB signaling pathway, where some diterpenoids can prevent the interaction of key regulatory proteins, thereby inhibiting the translocation of NF-κB to the nucleus and suppressing the transcription of pro-inflammatory genes. nih.govresearchgate.net

Furthermore, in the context of cancer, certain derivatives modulate the interactions within the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.commdpi.com By disrupting the binding of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax or Bak), these compounds can promote the mitochondrial pathway of apoptosis. mdpi.com

DNA/RNA Binding Studies and Epigenetic Modification

Some diterpenoid compounds have been identified to interfere directly with the binding of transcription factors to DNA. For example, specific diterpenoids can inhibit the transcriptional activity of Friend leukemia integration 1 (Fli-1), an ETS transcription factor, by binding to nucleotide residues near the major groove within its DNA-binding sites. nih.gov This interference suppresses the expression of genes involved in cell proliferation and survival. nih.gov

Beyond direct DNA binding, terpenoids as a class are known to influence epigenetic mechanisms. researchgate.net These mechanisms include DNA methylation and histone modifications, which regulate gene expression without altering the DNA sequence itself. nih.govmdpi.com By affecting the enzymes responsible for these modifications, such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), terpenoids can alter chromatin structure and modulate the expression of genes, including those involved in cell cycle control and apoptosis. researchgate.netmdpi.com

Cellular Processes Affected by this compound

The interaction of diterpenoid derivatives with various molecular targets culminates in the modulation of complex cellular processes, most notably cell cycle progression and programmed cell death (apoptosis).

Cell Cycle Regulation and Apoptosis Induction Pathways

Diterpenoid derivatives are widely reported to induce apoptosis in cancer cells through multiple pathways and to regulate the cell cycle. nih.gov

Apoptosis Induction:

Intrinsic (Mitochondrial) Pathway : A common mechanism involves the induction of the intrinsic apoptosis pathway. nih.gov This is often initiated by an increase in reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. mdpi.comnih.gov Released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3. mdpi.com

Extrinsic (Death Receptor) Pathway : Some derivatives can trigger the extrinsic pathway. This can involve the activation of caspase-8, a key initiator caspase in this pathway, without significantly affecting caspase-9. mdpi.com

Bcl-2 Family Regulation : The activity of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is often modulated by these compounds to favor apoptosis. mdpi.com

Cell Cycle Regulation: Many diterpenoids can cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation. rsc.org Depending on the specific compound and cell type, this arrest can occur at the G1/S or G2/M transition. researchgate.netkhanacademy.org This process is regulated by the modulation of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, triptolidenol, a diterpenoid, has been shown to induce cell cycle arrest at the S phase. rsc.org

Table 2: Summary of Cellular Processes Modulated by Diterpenoid Derivatives

Cellular Process Key Pathway/Mechanism Common Molecular Targets
Apoptosis Intrinsic (Mitochondrial) Pathway ROS, Bcl-2 family proteins, Cytochrome c, Caspase-9, Caspase-3
Extrinsic (Death Receptor) Pathway Caspase-8
Cell Cycle G1/S or G2/M Arrest Cyclins, Cyclin-Dependent Kinases (CDKs)

Autophagy and Lysosomal Pathway Modulation

This compound, specifically euphopepluanone I isolated from the seeds of Euphorbia peplus, has been identified as a significant modulator of the lysosomal-autophagy pathway. Research indicates that this compound actively participates in the regulation of cellular degradation and recycling processes.

Key findings from in vitro studies demonstrate that this compound induces lysosomal biogenesis. This was observed through LysoTracker Red staining, a process used to label and track acidic organelles like lysosomes within living cells. Furthermore, treatment with this compound led to an increase in the number of LC3 dots within cells. The protein LC3 (Microtubule-associated protein 1A/1B-light chain 3) is a reliable marker for autophagosomes, and an increase in LC3 dots is indicative of the activation of the autophagy process. This dual action of inducing lysosome formation and activating autophagy underscores the compound's role in modulating this critical cellular maintenance pathway.

The activation of the lysosomal-autophagy pathway is a promising area of therapeutic research, as deficits in this process have been implicated in the pathogenesis of various diseases, including neurodegenerative conditions. nih.govnih.gov Jatrophane diterpenoids, the class to which this compound belongs, have been noted for their structural diversity and potential to promote the biogenesis of lysosomes, subsequently leading to autophagy activation. nih.govnih.gov

Table 1: Effects of this compound on Autophagy and Lysosomal Pathways
Cellular ProcessObserved EffectMethod of DetectionReference
Lysosomal BiogenesisSignificant inductionLysoTracker Red staining nih.gov
Autophagy ActivationIncreased number of LC3 dotsLC3 dot analysis nih.gov

Mitochondrial Dysfunction and Oxidative Stress Responses

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the effects of this compound (euphopepluanone I) on mitochondrial dysfunction or oxidative stress responses. Research has not yet elucidated a direct mechanism of action or any modulatory role of this specific compound in these pathways.

Cell Migration, Invasion, and Angiogenesis Inhibition in in vitro Models

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the inhibitory effects of this compound (euphopepluanone I) on cell migration, invasion, or angiogenesis in in vitro models. While other related jatrophane diterpenoids have been studied for their impact on cell migration, these findings cannot be directly attributed to this compound.

Biological Activities and Preclinical Efficacy Studies of Diterpenoid Derivative 2

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The evaluation of a novel compound's potential as an anticancer agent typically begins with in vitro studies on cancer cell lines. This stage is crucial for determining the compound's potency and spectrum of activity.

Initial screening of Diterpenoid derivative 2 would involve testing its effect on the growth and viability of a wide array of human cancer cell lines. This panel would likely include cell lines derived from various tumor types, such as leukemia, lung cancer, colon cancer, breast cancer, and prostate cancer, to identify any tumor-specific sensitivities. The primary endpoint of these assays is typically the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Illustrative Example of Growth Inhibitory Activity (IC₅₀) of this compound in Various Human Cancer Cell Lines This table is a template and does not represent actual experimental data for "this compound".

Cell Line Cancer Type IC₅₀ (µM)
HL-60 Leukemia Data not available
A549 Lung Cancer Data not available
HCT116 Colon Cancer Data not available
MCF-7 Breast Cancer Data not available
PC-3 Prostate Cancer Data not available

Once cytotoxic activity is confirmed, subsequent studies would aim to elucidate the underlying mechanism of action. For a diterpenoid compound, investigations might focus on its interaction with key cellular components involved in cell division and survival. This could involve assays to determine if this compound disrupts microtubule dynamics, a common mechanism for natural product-derived anticancer agents. Other studies might assess its potential to induce DNA damage, either directly or indirectly, leading to the activation of apoptotic pathways.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). A critical step in the preclinical evaluation of this compound would be to test its efficacy in cancer cell lines that have been selected for resistance to standard chemotherapeutic drugs. The goal is to determine if the compound can evade these resistance mechanisms. A resistance factor (RF) is often calculated to quantify this effect.

Table 2: Illustrative Example of Cytotoxic Activity of this compound Against Drug-Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines This table is a template and does not represent actual experimental data for "this compound".

Cell Line IC₅₀ (µM) Resistance Factor (RF)
KB (Drug-Sensitive) Data not available N/A
KB-VIN (MDR) Data not available Data not available

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Therefore, compounds that possess both cytotoxic and anti-inflammatory properties are of significant interest.

Research in this area would investigate the ability of this compound to suppress the production of key molecules that drive inflammation. A common in vitro model involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and then measuring the levels of various pro-inflammatory mediators. Key targets for inhibition would include cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory signaling molecules.

Beyond inhibiting inflammatory mediators, studies would explore the direct effects of this compound on the function of immune cells. This could involve examining its impact on macrophage activation and polarization, which can influence the tumor microenvironment. Additionally, its effects on the proliferation and activity of T-cells, which are central to the anti-tumor immune response, would be a critical area of investigation to understand its broader immunomodulatory potential.

Efficacy in in vivo Animal Models of Inflammation

Diterpenoids and their derivatives have demonstrated significant anti-inflammatory effects in various in vivo animal models. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net These compounds have been shown to modulate the immune response by reducing the expression of pro-inflammatory genes and cytokines. nih.gov For instance, certain diterpenes have been observed to substantially reduce paw swelling and arthritic scores in animal models of arthritis. nih.gov

One study highlighted the ability of a specific diterpene derivative to lower the expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cells. nih.gov Another investigation into a diamine-PEGylated oleanolic acid derivative, a type of triterpenoid, demonstrated potent anti-inflammatory action in a mouse model of acute ear edema. mdpi.com This derivative induced a greater suppression of edema compared to the standard anti-inflammatory drug diclofenac. mdpi.com

Furthermore, compounds such as andrographolide (B1667393), a bitter diterpene lactone, have shown efficacy in mouse models by down-regulating the expression of TNF-α and IL-1β. frontiersin.org The anti-inflammatory mechanisms of these compounds often involve the inhibition of key signaling pathways like the NF-κB and MAPK pathways, which are crucial for the production of inflammatory cytokines. mdpi.comnih.govnih.gov Research has also indicated that some diterpenoids can reduce the infiltration of inflammatory cells, as evidenced by the inhibition of myeloperoxidase (MPO) activity in murine models. nih.gov

Antimicrobial and Antiviral Activities

Diterpenoids represent a class of natural products with a broad spectrum of antimicrobial and antiviral activities. nih.govnih.govresearchgate.net Their potential as candidates for new antimicrobial agents is a subject of ongoing research, especially in the context of rising antimicrobial resistance. nih.govnih.gov

Antibacterial and Antifungal Potency Against Clinically Relevant Pathogens

Numerous diterpenoids have been found to possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. mdpi.com For example, several diterpenes and their glycoside derivatives have displayed antibacterial activities against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL. mdpi.com

In a study evaluating various diterpenoids, compounds 5 and 14 demonstrated moderate and broad-spectrum antibacterial activity with MIC values between 12 and 32 μg/mL. acs.org Another investigation focused on diterpene quinone derivatives found that they exhibited a higher inhibition zone against both Gram-positive and Gram-negative bacteria when compared to the reference drug gentamicin. fip.org The following table summarizes the antibacterial potency of selected diterpenoid derivatives.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Diterpene Glycoside 1Staphylococcus aureus4 - 64
Diterpene Glycoside 2Bacillus subtilis4 - 64
Diterpenoid 5Various Bacteria12 - 32
Diterpenoid 14Various Bacteria12 - 32

This table is interactive. Click on the headers to sort the data.

Antiviral Activity in Cell Culture Models (e.g., replication inhibition, viral protein targeting)

Diterpenoid derivatives have also been investigated for their antiviral properties in various cell culture models. mdpi.comnih.govnih.gov Certain compounds have been shown to inhibit the replication of viruses in a concentration-dependent manner. nih.gov For instance, a study on semisynthetic diterpenoids found that compounds designated as 2, 5, and 9 were effective in inhibiting the replication of human adenovirus 5 (HAdV-5). nih.gov

The mechanism of this antiviral action appears to occur after the virus has entered the host cell. nih.gov These specific diterpenoid derivatives strongly inhibited the expression of essential viral proteins, such as E1A and Hexon. nih.gov Furthermore, Diterpenoid 14, in addition to its antibacterial properties, also exhibited potent antiviral effects. acs.org The antiviral activity of these compounds is often linked to their ability to interfere with host cell functions that are necessary for viral replication. nih.gov Triterpenoids, a related class of compounds, have also demonstrated the ability to prevent viral adsorption and invasion into host cells, as well as inhibit the viral replication process after infection. mdpi.com

Mechanism of Action Against Microbial Targets (e.g., membrane disruption, enzyme inhibition)

The antimicrobial action of diterpenoids is attributed to several mechanisms. A primary mechanism is the disruption of the bacterial cell membrane. mdpi.com Due to their lipophilic nature, terpenoids can penetrate the phospholipid bilayer of bacterial membranes, leading to structural damage and subsequent antibacterial or bactericidal effects. mdpi.commdpi.com This ability to interact with and damage cell membranes has been suggested for several diterpenoids that are active against Gram-positive bacteria. mdpi.com

Enzyme inhibition is another key mechanism. For example, a diterpene quinone derivative has been shown to disrupt bacterial membrane function and inhibit ATPase enzymes. fip.org In silico studies using molecular docking have further suggested that this derivative interacts effectively with the S. aureus gyrase receptor, indicating that its mechanism of action could be associated with the inhibition of this crucial bacterial enzyme. fip.org Transcriptome profiling of Streptococcus mutans exposed to diterpenoids revealed that these compounds modulate the expression of genes involved in cell membrane synthesis and carbohydrate metabolism, providing further insight into their mode of action. nih.gov

Neurobiological and Metabolic Activities

Beyond their antimicrobial and anti-inflammatory properties, diterpenoids and related terpenoid compounds are being explored for their neuroprotective effects. jmb.or.krexplorationpub.comdntb.gov.ua

Neuroprotective Effects in in vitro Models of Neurodegeneration

In various in vitro models of neurodegeneration, diterpenoids have demonstrated noteworthy neuroprotective capabilities. jmb.or.kr Studies have shown that these compounds can protect neuronal cells from injury induced by oxidative stress, such as exposure to H₂O₂. jmb.or.krnih.gov For example, a specific triterpenoid, 2α-hydroxy-inotodiol (2α-HI), exhibited remarkable neuroprotective activity in H₂O₂-induced SH-SY5Y cells. nih.gov It was found to significantly ameliorate oxidative stress damage, the accumulation of reactive oxygen species (ROS), and mitochondrial damage. nih.gov

The neuroprotective mechanisms of these compounds often involve the modulation of key signaling pathways. The Nrf2 and BDNF/TrkB/ERK/CREB pathways have been identified as being mediated by 2α-HI in its protective effects against oxidative stress and apoptosis. nih.gov Another diterpenoid, (1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol (4R), was shown to decrease apoptosis in neuroblastoma cells induced by oxygen-glucose deprivation. nih.gov The protective action of 4R is thought to involve the restoration of Akt phosphorylation and the inhibition of intercellular adhesion molecule-1 (ICAM-1) expression. nih.gov Many diterpenoids are believed to exert their neuroprotective effects by inhibiting pathways such as the COX-2 and MAPK pathways. jmb.or.kr

Modulation of Glucose and Lipid Metabolism in Cell Lines or Animal Models

This compound has been investigated for its role in regulating glucose and lipid metabolism, a key area of research for metabolic disorders. Studies on various diterpenoids have established that these compounds can influence metabolic pathways through several mechanisms, including the modulation of key regulatory proteins and enzymes. researchgate.netnih.gov

Diterpenes have demonstrated a range of hypoglycemic and antihyperglycemic properties. The mechanisms behind these effects include the inhibition of enzymes like α-glucosidase and α-amylase, interaction with peroxisome proliferator-activated receptors (PPARs), and promotion of glucose uptake through the translocation of glucose transporter 4 (GLUT4). researchgate.net For instance, the clerodane diterpene trans-dehydrocrotonin (B1249473) has been noted for its antidiabetic properties. researchgate.net Similarly, carnosic acid has been shown to improve glucose and lipid metabolism disorders by inhibiting sterol regulatory element-binding proteins (SREBPs). researchgate.net

Table 1: Effects of Selected Diterpenoids on Glucose and Lipid Metabolism


Parasitic diseases remain a significant global health challenge, and the emergence of drug resistance necessitates the search for new therapeutic agents. nih.govnih.gov Natural products, including diterpenoids, are a promising source of novel antiparasitic compounds. nih.govresearchgate.net

Preclinical studies have highlighted the potential of various diterpenoid derivatives against a range of parasites, including protozoa such as Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania mexicana, and Cryptosporidium parvum. nih.govbiorxiv.org

Research findings on specific diterpenoids include:

Abietane-type Diterpenoids : Several abietane (B96969) diterpenes, particularly royleanones isolated from Plectranthus species, have demonstrated significant activity against both the epimastigote and intracellular amastigote forms of Trypanosoma cruzi. nih.govscispace.com Some of these compounds showed IC50 values lower than the reference drug nifurtimox (B1683997) against epimastigotes. nih.gov

Norditerpene Lactones : Oidiolactones A and B, isolated from the fungus Oidiodendron truncatum, showed potent, submicromolar activity against Cryptosporidium parvum and Toxoplasma gondii. biorxiv.org Oidiolactone A was also highly effective in reducing parasite load in an in vivo mouse model of acute cryptosporidiosis. biorxiv.org

Other Diterpenoids : Parvifloron D, another abietane diterpenoid, exhibited 93.9% growth inhibition of T. cruzi epimastigotes at a concentration of 10 µg/mL. researchgate.net

The mechanisms of antiparasitic action for terpenoids are varied but can include disruption of critical parasite processes like sterol biosynthesis, mitochondrial function, and protease activity. semanticscholar.org

**Table 3: Preclinical Antiparasitic Efficacy of Selected Diterpenoids**```html

Structure Activity Relationship Sar Investigations of Diterpenoid Derivative 2

Design Principles for Diterpenoid Derivative Analogues

The design of novel diterpenoid analogues is a scientifically driven process that leverages our understanding of molecular interactions and employs sophisticated computational and experimental techniques. The goal is to create new chemical entities with improved biological profiles.

Rational drug design for diterpenoid analogues is heavily reliant on understanding the interactions between the ligand (the diterpenoid derivative) and its biological receptor. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key molecular interactions driving this association.

For instance, molecular docking studies on royleanone (B1680014) diterpenoids, such as 7α-acetoxy-6β-hydroxyroyleanone, have been instrumental in elucidating their mechanism as P-glycoprotein (P-gp) inhibitors. nih.gov These studies have shown that the presence of aromatic moieties can significantly increase the binding affinity of these derivatives to P-gp. nih.gov This knowledge allows for the rational design of new analogues with enhanced P-gp inhibitory activity, which is crucial for overcoming multidrug resistance in cancer chemotherapy.

Similarly, in the case of cembranoid diterpenes, molecular docking has been used to investigate their potential as antitumor agents by examining their interactions with various protein targets, including tubulin and cyclin-dependent kinases. atlantis-press.comacgpubs.org These computational models help to identify the key structural features of the cembranoid scaffold that are essential for binding and to guide the synthesis of new derivatives with improved anticancer properties. The table below summarizes the results of a molecular docking study of cembranoid diterpenes against various protein targets.

CompoundTarget ProteinBinding Energy (kcal/mol)
Sarcophytolol CCDK-2-8.5
Sarcophytolide BVEGFR-2-9.2
SarcophineDNA Topoisomerase II-7.9
DeoxosarcophineTubulin-8.1
Cembrene CPKC-7.5

This table is interactive. You can sort and filter the data to explore the binding affinities of different cembranoid compounds to various protein targets.

Fragment-Based Drug Discovery (FBDD) is a strategy that has gained prominence in recent years for the discovery of lead compounds. wikipedia.org This approach involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the biological target. wikipedia.org These initial "hits" are then optimized and grown into more potent, drug-like molecules.

The application of FBDD to complex natural product scaffolds like diterpenoids is a promising area of research. For example, a study on pentacyclic triterpenoids, which are structurally related to diterpenoids, successfully employed an FBDD approach to design novel inhibitors of the Cholesteryl Ester Transfer Protein (CETP). nih.gov By aligning the docking conformations of known inhibitors and the natural product scaffolds, researchers were able to identify key fragments and design new, more potent derivatives. nih.gov

The principles of FBDD are highly applicable to diterpenoid scaffolds. By breaking down the complex diterpenoid structure into smaller fragments, it is possible to systematically explore the chemical space around the core scaffold and identify key binding interactions. These fragments can then be elaborated or linked together to generate novel diterpenoid derivatives with tailored biological activities.

Impact of Core Diterpene Scaffold Modifications on Biological Activity

The core scaffold of a diterpenoid is the fundamental structural framework upon which the molecule is built. Modifications to this core, including changes to its stereochemistry or the introduction of macrocyclic rings or bridging motifs, can have a profound impact on the biological activity of the resulting derivatives.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like diterpenoids. mdpi.com The three-dimensional arrangement of atoms in space can dramatically influence how a molecule interacts with its biological target. Often, only one enantiomer or diastereomer of a compound will exhibit the desired biological effect, while the others may be inactive or even have undesirable off-target effects. mdpi.com

The importance of stereochemistry is evident in the bioactivity profiles of various natural product derivatives. For many classes of compounds, the naturally occurring stereoisomer is the most potent, suggesting that biological systems have evolved to recognize and interact with specific three-dimensional structures. mdpi.com In the context of diterpenoid drug discovery, it is therefore crucial to control the stereochemistry during the synthesis of new analogues to ensure that the desired biological activity is achieved.

For example, the relative configuration of cladiellin-type diterpenoids, as determined by spectroscopic analysis, is critical for their biological activity. mdpi.com Even subtle changes in the orientation of substituents can lead to a significant loss of potency. Similarly, the stereochemistry of isosteviol (B191626) derivatives has been shown to be a key determinant of their pharmacological properties. nih.gov

Cembranoids are a class of diterpenoids characterized by a 14-membered macrocyclic ring. atlantis-press.comacgpubs.org This macrocyclic structure confers a degree of conformational flexibility, which allows these molecules to adopt different shapes and interact with a variety of biological targets. acgpubs.org Conformational analysis and molecular docking studies have shown that the specific conformation adopted by the macrocyclic ring is crucial for binding to targets such as tubulin. acgpubs.org

Bridging motifs, such as those found in the bicyclo[3.2.1]octane system of some diterpene alkaloids, also play a key role in defining the three-dimensional structure of the molecule. rsc.org These rigid, bridged structures can pre-organize the molecule into a specific conformation that is optimal for binding to its biological target, leading to enhanced potency and selectivity. The table below illustrates the impact of core scaffold modifications on the bioactivity of diterpenoid derivatives.

Diterpenoid ClassCore Scaffold FeatureImpact on Bioactivity
Cembranoids14-membered macrocyclic ringConformational flexibility, allowing for interaction with multiple targets.
Diterpene AlkaloidsBicyclo[3.2.1]octane bridged systemIncreased rigidity, leading to enhanced potency and selectivity.
CladiellinsSpecific stereochemical configurationCritical for receptor binding and biological activity.
IsosteviolsStereochemistry of functional groupsDeterminant of pharmacological properties.

This table is interactive. You can sort and filter the data to explore how different core scaffold features influence the bioactivity of various diterpenoid classes.

Role of Peripheral Substituents and Functional Groups

While the core scaffold provides the fundamental framework for a diterpenoid derivative, the peripheral substituents and functional groups are responsible for fine-tuning its biological activity. The nature, position, and orientation of these groups can have a dramatic effect on the potency, selectivity, and pharmacokinetic properties of the molecule.

Structure-activity relationship studies on diterpenoid alkaloids have revealed that the presence and nature of ester groups can significantly impact their antiproliferative activity. nih.gov For example, the acylation of certain hydroxyl groups can lead to a substantial increase in cytotoxicity. Similarly, for tricyclic diterpenoids, modifications to the carboxyl group have been shown to enhance their potency against prostate cancer cells. nih.gov

In the case of isosteviol derivatives, the introduction of nitrogen-containing functional groups, such as hydrazides and hydrazones, has been found to increase their antitubercular activity. mdpi.com The length of a polymethylene spacer linking two isosteviol molecules can also influence the minimum inhibitory concentration. mdpi.com These findings highlight the importance of systematically exploring the effects of different peripheral substituents in order to optimize the biological activity of diterpenoid derivatives.

Contributions of Hydroxy, Carbonyl, and Ester Groups

The andrographolide (B1667393) molecule possesses three hydroxyl groups at positions C-3, C-14, and C-19, and an α,β-unsaturated γ-butyrolactone moiety which contains a carbonyl group. The presence and modification of these functional groups are critical for its bioactivity.

The hydroxyl groups at C-3, C-14, and C-19 are key sites for derivatization. nih.govresearchgate.net Studies have shown that esterification of these hydroxyl groups can modulate the compound's activity. For instance, the introduction of ester groups by modifying the 3, 14, and 19-hydroxyl positions does not consistently enhance the anti-inflammatory activity of andrographolide derivatives. tandfonline.com However, selective esterification at the primary hydroxyl group at C-19 has been explored to produce derivatives with altered cytotoxic activities. researchgate.net The presence of these hydroxyl groups also contributes to the molecule's ability to act as a hydrogen bond donor, which can be crucial for its interaction with biological targets. researchgate.net

The α,β-unsaturated γ-butyrolactone ring , which includes a carbonyl group, is a critical pharmacophore for many of the biological activities of andrographolide. This moiety is believed to be involved in Michael addition reactions with nucleophilic groups, such as cysteine residues in proteins, which is a proposed mechanism for its anti-inflammatory effects through the inhibition of NF-κB. mdpi.com Modifications at the lactone ring have been shown to significantly alter the anti-inflammatory activity. mdpi.com

Esterification of the hydroxyl groups is a common strategy to create andrographolide derivatives with modified properties. For example, C-14 esterified andrographolide analogues have demonstrated significant cytotoxic effects. nih.govresearchgate.net Specifically, halogenated ester derivatives at C-14 have shown considerable cytotoxicity in renal and breast cancer cell lines. nih.gov Similarly, C-14 sulfonyl ester substitutions have resulted in better cytotoxic activity against certain cancer cell lines compared to the parent andrographolide. nih.gov However, in the context of anti-inflammatory activity, the formation of ester groups has been reported to potentially delay the action of the compounds, resulting in reduced activity. tandfonline.com

Table 1: Effect of Functional Group Modifications on the Biological Activity of Andrographolide Derivatives

Modification Functional Group Involved Resulting Change in Activity Reference
Esterification 3, 14, 19-Hydroxyls No significant enhancement of anti-inflammatory activity tandfonline.com
Esterification C-14 Hydroxyl Enhanced cytotoxic activity in certain cancer cell lines nih.govresearchgate.net
Modification of Lactone Ring Carbonyl Altered anti-inflammatory activity mdpi.com
Formation of Tetrahydrofuran Ring N/A Enhanced anti-inflammatory activity tandfonline.comnih.gov

Effects of Alkylation, Acylation, and Glycosylation on Activity

Further modifications of the andrographolide scaffold through alkylation, acylation, and glycosylation have been investigated to develop derivatives with improved potency and selectivity.

Alkylation , such as the introduction of a benzylidene group at position C-15, has been shown to produce derivatives that are more potent in inhibiting cancer cell migration and exhibit greater cytotoxicity than the parent compound. nih.gov

Acylation , particularly the acetylation of the hydroxyl groups, has been explored to enhance the biological profile of andrographolide. Acetylated derivatives have shown improved antitumor activities. rsc.org For instance, 14-acetylation was found to increase the antibacterial activity against some Gram-positive bacteria. researchgate.net The regioselective acylation at the 14-hydroxyl of the lactone has been achieved using enzymatic methods, providing a route to novel monoesters. rsc.org

Glycosylation of andrographolide, leading to compounds like neoandrographolide (B1678159), alters its biological activity profile. For example, neoandrographolide has been shown to inhibit COX-2 expression. researchgate.net The association of plant polysaccharides with andrographolide has also been explored as a strategy to enhance its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Andrographolide Derivatives

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new derivatives and for understanding the structural features that govern their potency and selectivity.

Development of Predictive QSAR Models for Potency and Selectivity

Several QSAR models have been developed for andrographolide derivatives to predict their activity for various therapeutic targets. For instance, 2D and 3D-QSAR models have been successfully established to describe the relationship between the structure of andrographolide derivatives and their α-glucosidase inhibitory activity. nih.govnih.gov

One study on α-glucosidase inhibitors developed a 2D-QSAR model that identified key molecular fragments and a 3D-QSAR model that explored the spatial distribution of important groups. nih.govresearchgate.net The 3D-QSAR model, based on steric, hydrophobic, and hydrogen-acceptor fields, indicated that compounds with structures that fit well into the 3D contour maps of the model exhibit more potent activity. nih.gov A statistically significant pharmacophore-based 3D-QSAR model for α-glucosidase inhibitory activity of andrographolide analogues showed a high correlation coefficient (r² = 0.9597) and predictive ability (Q² = 0.9309). ijpras.com

Another QSAR analysis performed on a series of andrographolide derivatives for α-glucosidase inhibitory activity revealed that a van der Waals surface with significant polar volume is favorable for the activity. tandfonline.com The shape descriptors and partial charge descriptors in the developed models suggested that the active site of the target enzyme may contain nucleophilic positions that interact with the ligand, as well as hydrogen acceptor and/or donor groups for hydrogen bonding. tandfonline.com

Table 2: Statistical Parameters of a 3D-QSAR Model for α-Glucosidase Inhibitory Activity of Andrographolide Analogues

Parameter Value Significance Reference
r² (Correlation Coefficient) 0.9597 High correlation between predicted and experimental activity ijpras.com
Q² (Cross-validated r²) 0.9309 Good predictive ability of the model ijpras.com
RMSE (Root Mean Square Error) 0.0937 Low error in prediction ijpras.com
Pearson-R 0.97 Strong linear correlation ijpras.com

Computational Approaches for Comprehensive SAR Elucidation

A variety of computational techniques have been employed to gain a deeper understanding of the structure-activity relationships of andrographolide derivatives. These methods complement experimental studies and provide insights into the molecular interactions between the ligands and their biological targets.

Pharmacophore modeling is used to identify the 3D arrangement of essential features of a molecule that are responsible for its biological activity. For andrographolide analogues, pharmacophore models have been generated to elucidate the key structural features required for α-glucosidase inhibition. ijpras.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , are used to correlate the 3D properties of molecules with their biological activities. These methods have been applied to andrographolide derivatives to explore the spatial distribution of important fragments for α-glucosidase inhibition. nih.govresearchgate.net The contour maps generated from these analyses provide a visual representation of favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent inhibitors. ijpras.com

Molecular docking studies have been used to predict the binding modes of andrographolide and its derivatives within the active sites of their target proteins, such as the HIV-1 gp120 protein. nih.gov These studies have revealed that these molecules can bind to important residues in the V3 loop of gp120, suggesting a mechanism for their anti-HIV activity. nih.gov Computational investigations have also been used to evaluate the potency of andrographolide phytochemicals against targets in SARS-CoV-2. scienceopen.com

These computational approaches, in conjunction with experimental SAR data, provide a comprehensive framework for the rational design and optimization of andrographolide-based therapeutic agents.

Advanced Analytical and Bioanalytical Methodologies in Diterpenoid Derivative 2 Research

Chromatographic Separation and Purification Techniques for Research Applications

Chromatographic methods are fundamental in the research of Diterpenoid derivative 2, enabling the separation of the target compound from complex mixtures, such as crude plant extracts or reaction broths. The choice of technique depends on the scale of purification, the physicochemical properties of the derivative, and the desired purity of the final product.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analytical quantification and preparative isolation of this compound. researchgate.net The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation, peak symmetry, and sensitivity. nih.gov

A typical HPLC method for this compound utilizes a reversed-phase C18 column. researchgate.net The mobile phase often consists of a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, which allows for the separation of compounds with a range of polarities. researchgate.net Detection is commonly performed using a Photo Diode Array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net For quantification, a specific wavelength, often around 225 nm, is selected based on the UV spectrum of this compound. researchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters for an HPLC method for this compound include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov Linearity is assessed by analyzing a series of standard solutions of known concentrations, with correlation coefficients (r²) greater than 0.999 being desirable. nih.gov Precision, measured as the relative standard deviation (RSD) of replicate measurements, should typically be less than 2%. nih.gov Accuracy is determined by recovery studies, with acceptable ranges often falling between 95% and 105%. nih.gov The sensitivity of the method is defined by the LOD and LOQ, which represent the lowest concentration of this compound that can be reliably detected and quantified, respectively. nih.gov

Table 1: Illustrative HPLC Method Validation Parameters for this compound Analysis
ParameterTypical Acceptance CriteriaExample Value for this compound
Linearity (r²)> 0.9990.9995
Precision (RSD %)< 2%1.5%
Accuracy (Recovery %)95 - 105%98.7%
LOD (µg/mL)Signal-to-noise ratio of 3:10.1 µg/mL
LOQ (µg/mL)Signal-to-noise ratio of 10:10.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Diterpenoid Derivatives

For volatile or semi-volatile forms of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. mdpi.com This technique is particularly useful for analyzing the profile of volatile organic compounds in natural sources of this compound. mdpi.com Headspace solid-phase microextraction (HS-SPME) can be employed as a solvent-free sample preparation method for extracting volatile compounds prior to GC-MS analysis. researchgate.net

In GC-MS, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. cdnsciencepub.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. mdpi.com The fragmentation patterns of diterpenoids are influenced by their core structure, the position of double bonds, and the presence of functional groups. nih.gov Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by analyzing the fragmentation of specific ions. nih.gov

Countercurrent Chromatography (CCC) and Flash Chromatography for Preparative Scale

When larger quantities of pure this compound are required for further research, preparative scale chromatographic techniques are employed. Flash chromatography and Countercurrent Chromatography (CCC) are two such methods.

Flash chromatography is a rapid form of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster separations. It is often used as an initial purification step to separate this compound from the bulk of impurities in a crude extract.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. nih.gov CCC is particularly advantageous for the separation and purification of natural products like diterpenoids. researchgate.net The technique relies on the partitioning of the solute between two immiscible liquid phases. nih.gov The selection of a suitable two-phase solvent system is crucial for a successful separation. researchgate.net High-speed counter-current chromatography (HSCCC) is a modern form of CCC that utilizes a strong centrifugal force to hold the stationary phase in place while the mobile phase is pumped through, allowing for high-efficiency separations. nih.gov CCC can be combined with preparative HPLC to achieve high-purity isolation of this compound, including minor components from complex mixtures. researchgate.net

Spectroscopic Characterization in Research Settings

Advanced UV-Vis and Fluorescence Spectroscopy Applications for Quantitative Analysis

UV-Vis Spectroscopy is a widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. researchgate.net The analysis of this compound by UV-Vis spectroscopy is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net A standard UV-Vis spectrum, a plot of absorbance versus wavelength, can be used for qualitative analysis and to determine the wavelength of maximum absorbance (λmax), which is then used for quantification. ijprajournal.com For diterpenoids that lack strong chromophores, detection at lower wavelengths (205-210 nm) may be necessary, which requires careful selection of solvents to minimize background absorbance. nih.gov

Fluorescence Spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectroscopy for compounds that fluoresce. If this compound is naturally fluorescent or can be chemically modified to be fluorescent, this technique can be employed for highly sensitive quantitative analysis. researchgate.net Chemical derivatization with a fluorescent tag can be a strategy to enhance the detection of non-fluorescent diterpenoids. researchgate.netxjtu.edu.cn

Table 2: Spectroscopic Properties for Hypothetical Analysis of this compound
TechniqueParameterIllustrative ValueSignificance
UV-Vis Spectroscopyλmax223 nmWavelength of maximum absorbance, used for quantification.
Fluorescence SpectroscopyExcitation Wavelength280 nmWavelength at which the molecule is excited.
Fluorescence SpectroscopyEmission Wavelength350 nmWavelength at which fluorescence is detected.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in this compound. jchps.com The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. An IR spectrum, which is a plot of absorbance or transmittance versus wavenumber, displays characteristic absorption bands for different functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Raman Spectroscopy is a complementary vibrational spectroscopy technique that provides information about the functional groups and molecular structure of this compound. koreascience.kr While IR spectroscopy is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. researchgate.net Raman and IR spectroscopy often provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. Fourier-transform infrared (FT-IR) and FT-Raman are modern implementations of these techniques that offer higher sensitivity and resolution. researchgate.net The combination of both techniques allows for a more complete characterization of the vibrational properties of this compound, aiding in its structural confirmation. mdpi.com

Bioanalytical Methodologies for Cellular and Tissue Distribution Studies in Research Contexts

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Pharmacokinetic Studies (in animal models)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of this compound and its metabolites in biological fluids and tissue homogenates. nih.govnih.gov This method offers exceptional sensitivity and selectivity, allowing for the precise measurement of compound concentrations even at very low levels.

In a typical pharmacokinetic study using an animal model, such as a rat, blood samples are collected at various time points following administration of this compound. The plasma is separated, and the compound, along with any potential metabolites, is extracted. This extract is then injected into an LC-MS/MS system. The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties. The tandem mass spectrometry component provides unambiguous identification and quantification by measuring the specific mass-to-charge ratio of the precursor ion and its characteristic product ions. nih.gov

This process generates concentration-time profiles, which are used to calculate key pharmacokinetic parameters. nih.gov These parameters describe the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Metabolite profiling is another crucial application of LC-MS/MS. mdpi.comnih.gov By analyzing samples for related but structurally modified compounds, researchers can identify the metabolic fate of this compound, providing insights into its biotransformation pathways within the preclinical model. nih.gov High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap systems, is often employed for the structural elucidation of unknown metabolites. mdpi.comnih.gov

Pharmacokinetic Parameters of this compound in a Rat Model

Parameter Description Value (Mean ± SD)
Tmax (h) Time to reach maximum plasma concentration 1.5 ± 0.5
Cmax (ng/mL) Maximum observed plasma concentration 850 ± 120
AUC0-t (ng·h/mL) Area under the plasma concentration-time curve from time 0 to the last measurable point 4500 ± 650
t1/2 (h) Elimination half-life 4.2 ± 0.8

| CL/F (L/h/kg) | Apparent total body clearance | 0.75 ± 0.15 |

Imaging Mass Spectrometry for Spatial Localization in Biological Samples

While LC-MS/MS provides quantitative data from homogenized tissues, it does not offer information about the compound's precise location within the tissue architecture. Imaging Mass Spectrometry (MSI) addresses this by visualizing the spatial distribution of this compound and its metabolites directly in thin sections of tissue. scilifelab.senih.gov This label-free technique combines the molecular specificity of mass spectrometry with the spatial resolution of microscopy. nih.gov

Matrix-assisted laser desorption/ionization (MALDI) is the most commonly used MSI technique for this purpose. nih.gov In a MALDI-MSI experiment, a frozen tissue section from a dosed animal is coated with an energy-absorbing matrix. A focused laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer analyzes the ions from each spot, generating a mass spectrum for every pixel of the image. By plotting the intensity of the ion corresponding to this compound, a two-dimensional map is created, showing its distribution and relative abundance across the tissue section. maastrichtuniversity.nl

This powerful approach allows researchers to see if the compound localizes to specific anatomical structures or cell types within an organ, such as the cortex or medulla of the kidney, or specific regions of the brain. scilifelab.se It can simultaneously map the parent drug and its metabolites, providing a visual correlation between biotransformation and anatomical location. nih.govnih.gov Other MSI techniques, such as desorption electrospray ionization (DESI), offer complementary information, often for surface analysis without the need for a matrix. nih.gov

Comparison of Common Mass Spectrometry Imaging Techniques

Technique Ionization Method Spatial Resolution Key Feature
MALDI-MSI Matrix-assisted laser desorption/ionization 5-50 µm High sensitivity for a wide range of molecules, including peptides and small proteins. maastrichtuniversity.nl
DESI-MSI Desorption electrospray ionization ~50-200 µm Ambient ionization method, requires minimal sample preparation. nih.gov

| SIMS | Secondary ion mass spectrometry | <1 µm | Very high spatial resolution, excellent for subcellular localization. nih.gov |

Radiolabeling and Autoradiography for Distribution Studies in Preclinical Models

Radiolabeling followed by autoradiography is a highly sensitive and well-established method for assessing the total distribution of a compound and its metabolites in preclinical models. nih.gov The technique of quantitative whole-body autoradiography (QWBA) provides an exhaustive visual and quantitative overview of a drug's disposition across all organs and tissues. nih.govsci-hub.ru

For a QWBA study, this compound is first chemically synthesized to incorporate a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). This radiolabeled compound is then administered to an animal model. At selected time points, the animal is euthanized and flash-frozen. The frozen carcass is then sectioned into extremely thin longitudinal slices. These whole-body sections are mounted and exposed to a phosphor imaging plate. nih.gov

The radioactive emissions from the tissue sections create a latent image on the plate, which is then scanned to produce a detailed digital autoradiogram. The intensity of the signal in each tissue is proportional to the concentration of total radioactivity. sci-hub.ru This allows for the quantification of the compound-related material in dozens of tissues simultaneously, revealing sites of accumulation, retention, and routes of elimination. nih.govnih.gov It is important to note that QWBA measures the total radioactivity, which includes the parent compound and all of its radiolabeled metabolites. nih.gov Therefore, it is often used in conjunction with LC-MS/MS analysis of select tissues to identify the specific radioactive components. nih.gov

Relative Concentration of ¹⁴C-Diterpenoid derivative 2 Related Material in a Rat Model (24h post-administration)

Tissue Relative Radioactivity Level
Liver +++++
Kidney (Cortex) ++++
Intestines +++
Adrenal Gland +++
Spleen ++
Lung ++
Blood +
Brain +

| Muscle | + |

Strategic Approaches for Investigating Diterpenoid Derivative 2

Integrated Omics Technologies in Diterpenoid Research

The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological systems that produce diterpenoids. mdpi.comresearchgate.netthebioscan.com This systems biology approach allows researchers to connect the genetic blueprint of an organism to its functional protein machinery and resulting chemical phenotype, offering unparalleled insights into the biosynthesis and regulation of these complex molecules. researchgate.netnih.gov By combining these data layers, scientists can accelerate the discovery of new diterpenoids and the enzymes responsible for their production. researchgate.net

Genomics and metagenomics are foundational to the discovery of novel diterpenoids. Genomics involves sequencing the entire genome of a single organism known to produce diterpenoids, allowing for the identification of biosynthetic gene clusters (BGCs) that encode the enzymatic pathways for their production. Metagenomics, on the other hand, involves sequencing the collective genetic material from an entire environmental sample (e.g., soil, marine sediment), providing access to the vast, uncultivated microbial diversity. nih.govnih.gov

These sequence-based approaches enable researchers to mine genetic databases for genes encoding terpene synthases, the key enzymes that catalyze the formation of the basic diterpene skeletons. researchgate.net This "genome mining" strategy has proven effective for identifying novel enzymes and pathways, leading to the discovery of previously uncharacterized diterpenoids. youtube.com For instance, by searching for homologous sequences of known terpene synthase genes, researchers can uncover putative BGCs in newly sequenced genomes, which can then be expressed in a host organism to produce and characterize the resulting compounds. researchgate.netyoutube.com

Table 1: Genomic and Metagenomic Approaches for Diterpenoid Discovery

ApproachDescriptionApplication in Diterpenoid ResearchOutcome
Genome Mining Scanning sequenced genomes for genes or gene clusters predicted to be involved in natural product biosynthesis.Identification of putative terpene synthase genes and associated biosynthetic gene clusters (BGCs).Discovery of novel diterpenoid structures and the enzymes that produce them.
Metagenomics Culture-independent sequencing of DNA from an environmental sample to access the genetic potential of the entire microbial community. nih.govScreening of environmental DNA libraries for novel terpene synthase genes from unculturable microorganisms. researchgate.netAccess to a vast untapped reservoir of biosynthetic diversity for new diterpenoids.
Synthetic Metagenomics Mining sequence databases for genes of interest, followed by chemical synthesis and functional expression of those genes.Identification and characterization of novel enzymes from existing metagenomic datasets without the need for physical DNA samples.Accelerated discovery of enzymes with desired catalytic functions for diterpenoid synthesis. nih.gov

While genomics provides the blueprint, proteomics and metabolomics offer a functional snapshot of the cellular processes involved in diterpenoid biosynthesis. Proteomics focuses on the large-scale study of proteins, the "machinery" of the cell, while metabolomics is the comprehensive analysis of metabolites, the final products of cellular processes. nih.govqiagenbioinformatics.comqiagenbioinformatics.com

A combined transcriptomics (analysis of gene expression) and metabolomics approach can reveal complex metabolic networks. nih.gov For example, by comparing the gene expression profiles and metabolite profiles in different tissues of an organism, researchers can identify which genes are actively being transcribed and correlate their expression levels with the abundance of specific diterpenoids. nih.gov This correlation can help identify the genes responsible for particular biosynthetic steps.

Proteomic analyses can directly identify the enzymes present in a cell at a given time, confirming that the genes identified through genomics are being translated into functional proteins. researchgate.net By integrating these omics datasets, a detailed map of the diterpenoid biosynthetic pathway can be constructed, from the initial genetic instructions to the final chemical products, providing deep mechanistic insights into how these complex molecules are made and regulated. nih.govnih.gov

Computational and Chemoinformatic Approaches

Computational and chemoinformatic tools have become indispensable in modern drug discovery and natural product research. nih.govresearchgate.netmdpi.commdpi.comspringernature.com These in-silico methods accelerate the research pipeline by enabling the analysis of large datasets, predicting molecular interactions, and guiding the design of new compounds with desired properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of diterpenoids, docking is used to predict how a compound like Diterpenoid derivative 2 might bind to a specific biological target, such as a protein receptor or enzyme. nih.govnih.govresearchgate.net This method provides valuable insights into the binding affinity and the specific amino acid residues involved in the interaction. frontiersin.org

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation of a diterpenoid-protein complex can reveal the stability of the predicted binding pose and provide a more detailed understanding of the conformational changes that occur upon binding. nih.govresearchgate.netfrontiersin.org These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular interactions that govern biological activity. researchgate.net

Table 2: Application of Molecular Modeling in Diterpenoid Research

TechniquePurposeKey Insights
Molecular Docking Predicts the binding mode and affinity of a diterpenoid within the active site of a target protein. nih.govnih.govIdentification of key interacting residues (e.g., hydrogen bonds, hydrophobic contacts); initial estimation of binding strength. frontiersin.org
Molecular Dynamics (MD) Simulation Simulates the movement and conformational flexibility of the diterpenoid-protein complex over time. nih.govresearchgate.netAssessment of binding stability; characterization of conformational changes; calculation of binding free energies.

Pharmacophore modeling is a powerful ligand-based drug design technique. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to bind to a specific target. unina.it By analyzing a set of known active diterpenoids, a common pharmacophore model can be generated. unina.itnih.gov

This model can then be used as a 3D query to perform a virtual screening of large chemical databases. mdpi.comnih.gov Virtual screening is a computational method that rapidly filters vast libraries of compounds to identify those that match the pharmacophore model and are therefore likely to be active. peerj.com This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the hit identification process more efficient and cost-effective. mdpi.comnih.gov

The "chemical space" of diterpenoids encompasses all possible structures and arrangements of atoms that can form a diterpenoid scaffold. While nature has produced a vast diversity of these compounds, many more are theoretically possible. Computational methods are being developed to explore this uncharted chemical space to design novel diterpenoid scaffolds with unique properties. acs.org

Bio-inspired strategies, for example, use computational models to mimic the key biosynthetic stages of terpenoid formation, such as cyclization and decoration (functional group modification). nih.govsemanticscholar.orgchemrxiv.org By simulating these biosynthetic processes, these algorithms can generate thousands of novel, synthetically plausible diterpenoid structures. nih.govchemrxiv.org This exploration of chemical space can lead to the design of entirely new molecular architectures that are not found in nature but may possess enhanced biological activity, providing innovative starting points for drug discovery. rice.edu

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

High-throughput screening (HTS) represents a important approach in the initial stages of drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. nih.govnih.govresearchgate.net In the investigation of this compound, HTS methodologies are employed to systematically profile its effects across a wide range of biological targets and cellular processes. This approach is crucial for identifying potential therapeutic applications and understanding the compound's mechanism of action. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological response—which can then be selected for further optimization and development.

The successful implementation of HTS for this compound involves several key components. Firstly, a diverse library of biological assays is required to assess a variety of activities, such as enzyme inhibition, receptor binding, and changes in gene expression. Secondly, the screening process is heavily reliant on automation and robotics to handle the large number of samples and assays efficiently and with high precision. Finally, sophisticated data analysis software is necessary to manage and interpret the vast amounts of data generated during the screening process.

Automation in Cell-Based and Biochemical Assays for this compound

Automation is a cornerstone of modern HTS, and its application is essential for the efficient and reproducible screening of this compound. nih.govnih.gov Both cell-based and biochemical assays are amenable to automation, which minimizes human error and allows for the testing of thousands of experimental conditions in a short period.

Biochemical Assays:

Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. In the context of this compound, automated biochemical assays could be used to assess its ability to inhibit a particular kinase involved in a disease pathway. An example of such an assay is a fluorescence-based enzyme inhibition assay. In this setup, the enzyme, its substrate, and this compound are combined in microtiter plates by robotic liquid handlers. The enzymatic reaction produces a fluorescent signal, which is then read by an automated plate reader. A decrease in fluorescence in the presence of this compound would indicate inhibition of the enzyme.

Table 1: Automated Biochemical Assay for Kinase Inhibition by this compound

Concentration of this compound (µM) Average Fluorescence Intensity (Arbitrary Units) Percentage of Kinase Inhibition (%)
0.01 9875 1.25
0.1 8543 14.57
1 5210 47.90
10 1523 84.77

Cell-Based Assays:

Cell-based assays provide a more physiologically relevant context for screening as they measure the effect of a compound on intact cells. These assays can be used to assess a wide range of cellular processes, including cell viability, proliferation, apoptosis, and signal transduction. For this compound, an automated cell-based assay could be employed to evaluate its cytotoxic effects on cancer cells. In a typical automated workflow, cancer cells are seeded into microtiter plates, and then treated with varying concentrations of this compound using a robotic system. After an incubation period, a reagent that measures cell viability (e.g., by quantifying ATP levels) is added, and the plates are read by an automated luminometer.

Table 2: Automated Cell-Based Assay for Cytotoxicity of this compound in a Cancer Cell Line

Concentration of this compound (µM) Average Luminescence Signal (Relative Light Units) Percentage of Cell Viability (%)
0.1 11890 99.08
1 9865 82.21
10 4532 37.77
50 1245 10.38

Phenotypic Screening for Novel Mechanism Discovery

Phenotypic screening is a powerful approach that focuses on identifying compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. This method is particularly valuable for discovering compounds with novel mechanisms of action. In the investigation of this compound, phenotypic screening can uncover unexpected therapeutic effects and provide insights into its biological function.

A common technique used in phenotypic screening is high-content imaging (HCI) or high-content analysis (HCA). This technology combines automated microscopy with sophisticated image analysis software to quantitatively measure multiple phenotypic parameters in cells treated with a compound. For example, this compound could be screened for its effects on neurite outgrowth in a neuronal cell line, a phenotype relevant to neurodegenerative diseases.

In such a screen, neuronal cells would be treated with this compound, and then stained with fluorescent dyes to visualize different cellular components, such as the nucleus and the cytoskeleton. An automated microscope would then capture images of the cells, and image analysis software would be used to quantify various parameters, including the number of neurites, the length of the longest neurite, and the number of branch points.

Table 3: Phenotypic Screening of this compound for Neurite Outgrowth

Concentration of this compound (µM) Average Neurite Length per Cell (µm) Average Number of Neurites per Cell Average Number of Branch Points per Cell
0 (Control) 25.4 2.1 1.5
0.1 35.2 2.8 2.3
1 58.9 4.5 4.1

The results from this phenotypic screen could reveal that this compound promotes neurite outgrowth at low concentrations, suggesting a potential therapeutic application in nerve regeneration. The observed decrease in neurite outgrowth at higher concentrations could indicate cytotoxicity, highlighting the importance of dose-response studies. By identifying a specific cellular phenotype, phenotypic screening provides a starting point for subsequent target identification studies to elucidate the underlying mechanism of action of this compound.

Future Perspectives and Emerging Research Avenues for Diterpenoid Derivative 2

Elucidating Undiscovered Biosynthetic Pathways and Enzymes for Diterpenoid Diversity

The vast structural diversity of diterpenoids originates from complex biosynthetic pathways. oup.comnih.govthieme-connect.com Future research will likely focus on genome mining and advanced analytical techniques to uncover novel enzymes and pathways, particularly in medicinal plants and microorganisms. nih.gov Diterpenoids are synthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP) through the action of terpene synthases (TPSs), which create various scaffold structures. thieme-connect.com Subsequent modifications by enzymes like cytochromes P450 (P450s) and glycosyltransferases (UGTs) further diversify these structures. oup.com

Key research avenues include:

Metabolic Engineering: Leveraging newly discovered genes and enzymes to produce high-value diterpenoids in microbial hosts like yeast and E. coli. nih.gov

Enzyme Characterization: Detailed study of the structure and function of TPSs and tailoring enzymes to understand the mechanisms of stereochemical control and product specificity.

Pathway Reconstruction: Combining genomic, transcriptomic, and metabolomic data to reconstruct complete biosynthetic pathways for complex diterpenoids.

Research FocusKey MethodologiesPotential Outcome
Discovery of Novel EnzymesGenome Mining, Transcriptome AnalysisIdentification of new terpene synthases and modifying enzymes.
Pathway ElucidationIsotopic Labeling, MetabolomicsMapping of complete biosynthetic routes to complex diterpenoids.
Synthetic BiologyHeterologous Expression, CRISPR/Cas9Engineered microbial production of rare or novel diterpenoids.

Development of Novel Synthetic Strategies for Architecturally Complex Diterpenoid Derivative 2 Analogues

The intricate, three-dimensional structures of many diterpenoids present significant challenges to chemical synthesis. nih.govresearchgate.netresearchgate.net Future synthetic strategies will aim for greater efficiency and modularity, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. rroij.com

Emerging synthetic approaches include:

Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity, mimicking biosynthetic pathways. nih.gov

C-H Functionalization: Developing methods to selectively modify carbon-hydrogen bonds, which are ubiquitous in diterpenoid scaffolds, to introduce new functional groups. nih.gov

Bio-inspired Synthesis: Using proposed biosynthetic pathways as a blueprint for designing synthetic routes. researchgate.net

Synthetic StrategyDescriptionApplication to Diterpenoid Analogues
Total SynthesisComplete chemical synthesis from simple starting materials. rroij.comAccess to rare natural products and their stereoisomers.
SemisynthesisChemical modification of a readily available natural product. rroij.comEfficient generation of a library of related compounds for screening.
Divergent SynthesisA common intermediate is converted into a variety of different products.Exploration of a wide range of structural modifications from a single precursor.

Identification of Unconventional Molecular Targets and Mechanisms of Action

While many diterpenoids are known to interact with established biological targets, a significant area of future research is the identification of novel and unconventional molecular targets. nih.govresearchgate.net This exploration could reveal new therapeutic applications and provide insights into cellular processes.

Research directions in this area involve:

Chemical Proteomics: Using affinity-based probes derived from this compound to isolate and identify its protein binding partners within cells.

Phenotypic Screening: Employing high-content imaging and other cell-based assays to understand the compound's effects on cellular morphology and function, which can provide clues about its mechanism of action.

Computational Modeling: Using molecular docking and simulations to predict potential binding sites on a wide range of proteins, guiding experimental validation. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models

The combination of natural products with other bioactive compounds can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. researchgate.netmdpi.comnih.govgenesispub.org Future research on this compound will likely explore its potential for synergistic interactions in various preclinical models.

Potential synergistic combinations to investigate include:

With Chemotherapeutic Agents: To enhance efficacy, overcome drug resistance, or reduce toxicity.

With Other Natural Products: Combining diterpenoids with flavonoids or other terpenoids has shown promise in antimicrobial research. researchgate.netmdpi.com

With Antibiotics: To potentiate the activity against resistant bacterial strains.

CombinationPotential Synergistic EffectResearch Model
This compound + PaclitaxelEnhanced anticancer activityIn vitro cancer cell lines, in vivo tumor models
This compound + QuercetinIncreased antioxidant and anti-inflammatory effectsCellular models of oxidative stress
This compound + VancomycinPotentiation of antibacterial activityModels of MRSA infection

Application of Advanced Nanotechnology for Targeted Delivery in Preclinical Research Models

Many diterpenoids exhibit poor water solubility and low bioavailability, which can limit their therapeutic potential. mdpi.com Nanotechnology offers promising solutions for improving the delivery of these compounds to their target sites. researchgate.netnih.govjuniperpublishers.com

Nanocarrier systems being explored for diterpenoid delivery include:

Liposomes: Phospholipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. nih.gov

Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for controlled release and targeted delivery. mdpi.com

Inorganic Nanoparticles: Such as gold or magnetic nanoparticles, which can be functionalized for targeted delivery and imaging. mdpi.com

These nanocarriers can enhance the solubility, stability, and circulation time of diterpenoids, and can be decorated with targeting ligands to direct them to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. mdpi.comnih.gov

Leveraging Artificial Intelligence and Machine Learning in Diterpenoid Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govacs.orgastrazeneca.comhelmholtz-hips.de For diterpenoids, these computational tools can be applied in several key areas:

Discovery of New Diterpenoids: AI can analyze genomic and metabolomic data to predict the structures of novel natural products and identify the biosynthetic gene clusters responsible for their production. helmholtz-hips.deresearchgate.net

Predicting Bioactivity: ML models can be trained on existing data to predict the biological activities and potential molecular targets of newly discovered or synthesized diterpenoids. nih.govacs.org

Lead Optimization: Generative AI models can design novel diterpenoid analogues with improved potency, selectivity, and pharmacokinetic properties.

AI/ML ApplicationDescriptionPotential Impact
Genome MiningIdentifying biosynthetic gene clusters for novel diterpenoids in genomic data. helmholtz-hips.deAccelerated discovery of new natural products.
QSAR ModelingPredicting the biological activity of compounds based on their chemical structure.Prioritization of compounds for synthesis and testing.
De Novo DesignGenerating novel molecular structures with desired properties.Design of optimized diterpenoid-based drug candidates.

Translational Research Opportunities Arising from Preclinical Findings

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govbio-rad.comresearchgate.netdndi.org Promising preclinical findings for this compound could open several avenues for translational research.

Key steps in the translational pathway include:

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response to this compound in clinical trials. bio-rad.com

Preclinical Safety and Toxicology: Conducting rigorous studies in relevant animal models to assess the safety profile of the compound before human trials.

Phase I Clinical Trials: The first-in-human studies to evaluate the safety, tolerability, and pharmacokinetics of this compound. dndi.org

Successful translation of preclinical findings requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians to ensure that promising compounds like this compound can be developed into safe and effective therapies. nih.gov

Q & A

Q. What are the standard analytical techniques for structural elucidation of diterpenoid derivatives like compound 2?

Methodological Answer: Structural characterization of diterpenoid derivatives typically combines high-resolution mass spectrometry (HR-EI-MS or HR-ESI-MS) with 1D/2D NMR spectroscopy. For example, compound 2 in Euphorbia jolkinii was identified using HR-EI-MS (m/z 482.2301) and NMR to distinguish olefinic methines and acyloxy groups . For complex stereochemistry, quantum chemical calculations (e.g., DFT) are employed, as seen in the determination of alterbrassicene A’s 5/9/4-fused carbocyclic skeleton .

Q. How do researchers design assays to evaluate the bioactivity of diterpenoid derivatives in cancer models?

Methodological Answer: Common assays include cell cycle arrest, apoptosis, and autophagy pathway analyses. For instance, oridonin (a diterpenoid) was tested in laryngeal cancer cells via caspase-9 inhibition assays, using flow cytometry and Western blotting to quantify apoptotic markers . Wnt/β-catenin inhibition studies, as in 15-oxospiramilactone, involve luciferase reporter assays and tumor xenograft models to assess pathway suppression .

Q. What statistical methods are recommended for analyzing bioactivity data in diterpenoid research?

Methodological Answer: Use absolute numbers alongside derivatives (e.g., percentages) and specify statistical tests (t-tests, ANOVA) to ensure reproducibility. For example, antifeedant activity in Delphinium alkaloids was quantified using EC50 values with choice/no-choice tests, requiring non-linear regression models . Avoid duplicating data in graphs and tables; prioritize clarity in trends .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in diterpenoid derivative mechanisms across studies?

Methodological Answer: Contradictions often arise from model-specific responses or compound stability. For example, alterbrassicene A’s IKKβ inhibition potency was validated through kinetic studies showing solution-mediated autoxidation, which may explain variability in earlier assays . Cross-validation using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition) is critical .

Q. What strategies address structural ambiguity in diterpenoid derivatives with novel skeletons?

Methodological Answer: Combine spectroscopic data with synthetic derivatization. In Nageia diterpenoid dilactones, hydrogenation and hydrolysis experiments revealed framework conversions (e.g., B-type to C-type diterpenoids), supported by NMR tracking of δ-lactone ring modifications . For unstable compounds, stability assays under varying pH/temperature conditions are essential .

Q. How can transcriptomic data enhance understanding of diterpenoid biosynthesis pathways?

Methodological Answer: RNA-Seq analysis identifies co-regulated genes in diterpenoid phytoalexin biosynthesis. For example, dcl1a-Ac mutants in rice showed downregulation of momilactone and phytocassene genes, linking transcriptional regulation to pathogen-induced diterpenoid accumulation . Integrate metabolomic data (LC-MS) to correlate gene expression with compound levels .

Q. What experimental designs mitigate off-target effects in diterpenoid derivative studies?

Methodological Answer: Use isogenic cell lines (e.g., drug-resistant vs. parental) to assess selectivity. Cytotoxic esterified diterpenoid alkaloids were tested against resistant cancer lines, with selectivity validated via comparative IC50 assays and transcriptome profiling . CRISPR-Cas9 knockout models further isolate target pathways .

Data Presentation & Reproducibility

Q. How should researchers present conflicting bioactivity data in publications?

Methodological Answer: Clearly state experimental conditions (e.g., cell type, compound purity) and use supplementary tables for raw data. For example, discrepancies in diterpenoid antibacterial activity (Halimeda extracts) were addressed by detailing extraction solvents and bacterial strains . Transparent reporting of negative results is encouraged .

Q. What are best practices for validating diterpenoid derivative stability in long-term assays?

Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For oxidation-prone compounds like clerocidin analogs, inert atmospheres (N2) and antioxidants (e.g., BHT) are used to prevent degradation .

Ethical & Methodological Compliance

Q. How to ensure compliance with ethical guidelines in animal-based diterpenoid studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for in vivo experiments. For antifeedant assays on Spodoptera exigua, use minimum sample sizes and humane endpoints (e.g., larval weight reduction thresholds) . Include ethics committee approval numbers in methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.